ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate
CAS No.:
Cat. No.: VC9195387
Molecular Formula: C18H24N6O2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N6O2 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C18H24N6O2/c1-2-26-16(25)13-7-6-10-24(11-13)12-15-21-17(19)23-18(22-15)20-14-8-4-3-5-9-14/h3-5,8-9,13H,2,6-7,10-12H2,1H3,(H3,19,20,21,22,23) |
| Standard InChI Key | YNUUDCQPCKDRPX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N |
| Canonical SMILES | CCOC(=O)C1CCCN(C1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N |
Introduction
Synthesis Methods
While specific synthesis methods for ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from commercially available reagents. For instance, related triazine derivatives can be synthesized through condensation reactions involving cyanuric chloride and appropriate amines.
Biological Activities and Potential Applications
Compounds with triazine cores and aniline moieties have shown various biological activities, including anticancer and antimicrobial properties. The piperidine ring in this compound may enhance its ability to interact with biological targets, potentially influencing neurotransmitter systems or acting as a scaffold for drug design.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-amino-6-anilino-s-triazine | Triazine core with amino groups | Anticancer | |
| 2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol | Dimethylamino substitution | Antimicrobial | |
| Ethyl (3S)-1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]piperidine-3-carboxylate | Piperidine ring, triazine core | Potential for various biological interactions |
Future Research Directions
Further research is needed to fully elucidate the biological activities and potential therapeutic applications of ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate. This could involve in vitro and in vivo studies to assess its efficacy and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume